(2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound “(2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one” is a synthetic α,β-unsaturated ketone featuring three key structural motifs:
- A 4-ethoxy-1,3-benzothiazole moiety, known for its electron-deficient aromatic system and pharmacological relevance in anticancer and antimicrobial agents.
- A piperazine ring, which enhances solubility and serves as a flexible linker for pharmacophore optimization.
- A thiophen-2-yl group conjugated via an α,β-unsaturated ketone bridge, a structural feature common in chalcone derivatives with demonstrated bioactivity .
This compound’s synthesis likely involves condensation between a benzothiazole-piperazine precursor and a thiophene-containing aldehyde, analogous to methods described for related α,β-unsaturated ketones . Its crystal structure, if resolved, would utilize programs like SHELXL for refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
(E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-25-16-6-3-7-17-19(16)21-20(27-17)23-12-10-22(11-13-23)18(24)9-8-15-5-4-14-26-15/h3-9,14H,2,10-13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWXCNBKRSLSAK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 4-ethoxy-1,3-benzothiazole.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the intermediate 4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine.
Coupling with Thiophene: The final step involves the coupling of the piperazine derivative with thiophene-2-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzothiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural similarity to known bioactive molecules.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Benzothiazole vs. Pyrazole/Thiazole Cores
- The target compound’s 4-ethoxy-benzothiazole group differs from pyrazole (e.g., ) or thiazole (e.g., ) cores. Benzothiazoles are associated with enhanced DNA intercalation and topoisomerase inhibition, whereas pyrazoles often exhibit anti-inflammatory activity.
Substituent Effects on Bioactivity
- The 4-ethoxy group on the benzothiazole may improve metabolic stability compared to unsubstituted analogues. In contrast, fluorinated benzothiazoles (e.g., ) could enhance blood-brain barrier penetration.
This feature is shared with chalcone derivatives like , which show anti-cancer activity.
Pharmacological and Mechanistic Insights
- Anticancer Potential: The α,β-unsaturated ketone moiety aligns with compounds triggering ferroptosis, a form of programmed cell death selectively effective in cancer cells (e.g., OSCC models ).
- Selectivity: Structural analogs with piperazine linkers (e.g., ) demonstrate improved tissue selectivity, suggesting the target compound may spare normal cells while targeting malignancies.
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to , where aldol condensation is employed, but scalability depends on the availability of the 4-ethoxy-benzothiazole-piperazine precursor.
Biological Activity
The compound (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of the compound features:
- Piperazine Ring : Contributes to basicity and potential interactions with biological targets.
- Benzothiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Thiophene Group : Adds to the compound's electron-donating characteristics, enhancing its reactivity and interaction with biological systems.
The compound has a molecular weight of approximately 320.42 g/mol and can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For example, compounds derived from benzothiazole have shown effectiveness against a range of bacterial strains. A study demonstrated that derivatives similar to our compound displayed minimal inhibitory concentrations (MICs) as low as 50 μg/mL , indicating potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Benzothiazole derivatives have been linked to the inhibition of cancer cell proliferation in various studies. For instance, compounds with similar structures have been evaluated for their cytotoxicity against human cancer cell lines, showing IC50 values ranging from 1.35 to 2.18 μM in some cases . These findings suggest that our compound may also possess similar anticancer activities.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The benzothiazole moiety may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that benzothiazole derivatives can act as antioxidants, reducing oxidative stress in cells .
Study 1: Antitubercular Activity
A comparative analysis involving derivatives of benzothiazole demonstrated significant antitubercular activity against Mycobacterium tuberculosis. The study highlighted a derivative with an IC90 value of 40.32 μM , suggesting that structurally related compounds could be effective against tuberculosis .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving human embryonic kidney cells (HEK-293), several benzothiazole derivatives were tested for their safety profile. The results indicated that most compounds were non-toxic at therapeutic concentrations, supporting their potential use in clinical applications .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can the synthesis of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one be optimized for improved yield and purity?
- Methodological Answer :
- Use reflux conditions with a polar aprotic solvent (e.g., 1,4-dioxane) and catalytic piperidine (0.5–1.0 mol%) to facilitate enone formation via Claisen-Schmidt condensation .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final cyclization. Monitor reaction progress using TLC or HPLC.
- Recrystallize the final product from ethanol or acetonitrile to enhance purity, as demonstrated for structurally similar enones .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Assign the (E)-configuration of the α,β-unsaturated ketone using NMR (δ 7.2–8.1 ppm for vinyl protons with ) and NMR (δ 185–190 ppm for the carbonyl carbon) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry by growing single crystals in ethanol/water (9:1) at 4°C. Use data collected at 100 K for higher resolution (mean C–C bond error < 0.004 Å, R factor < 0.06) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies in buffers (pH 1.2–9.0) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the piperazine or thiophene moieties) .
- Use Arrhenius kinetics to predict shelf-life, focusing on the enone group’s susceptibility to nucleophilic attack .
Advanced Research Questions
Q. What strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Standardize assay protocols (e.g., SRB assay ) to minimize variability in cell line handling (e.g., MCF-7 vs. HEPG-2). Include a reference compound (e.g., CHS-828) and control for DMSO solvent effects (<0.5% v/v).
- Perform dose-response curves (0.1–100 µM) in triplicate and analyze IC values using nonlinear regression. Cross-validate with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodological Answer :
- Systematically vary substituents on the benzothiazole (e.g., replace ethoxy with methoxy or halogens) and thiophene rings (e.g., 3-substituted analogs). Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Evaluate changes in cytotoxicity, logP (HPLC-derived), and target binding (e.g., kinase inhibition assays). Prioritize analogs with >10-fold selectivity for cancer over normal cells (e.g., WI-38 fibroblasts) .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against homology models of kinases or GPCRs. Focus on the piperazine and benzothiazole groups as potential hydrogen-bond donors/acceptors .
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories) and free energy calculations (MM-PBSA) .
Q. How can researchers address discrepancies in crystallographic data between similar enone derivatives?
- Methodological Answer :
- Compare unit cell parameters and hydrogen-bonding networks (e.g., C=OH–N interactions in piperazine derivatives ). Use Mercury software to analyze packing efficiency and polymorphism risks.
- Re-examine data collection parameters (e.g., temperature at 100 K vs. 295 K) that may affect R factor accuracy (e.g., 0.043 vs. 0.058 in related structures ).
Key Methodological Considerations
- Synthesis : Prioritize stepwise purification to avoid side reactions in multi-component systems.
- Biological Assays : Include metabolic stability tests (e.g., microsomal incubation) to rule out false negatives .
- Data Analysis : Apply multivariate statistics (PCA, PLS) to correlate structural features with activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
